(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
Overview
Description
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride is the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .
Mode of Action
This compound interacts with its targets by antagonizing the non-competitive and subtype non-selective activity-dependent NMDA receptor . This interaction results in changes in the receptor’s function, leading to alterations in neuronal signaling .
Biochemical Pathways
The compound affects several biochemical pathways. It promotes the activity of the AMPA receptor and directly binds with the tyrosine kinase receptor TrkB . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .
Pharmacokinetics
It is known that the compound has a strong effect at a concentration of 005 nM, suggesting a high bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include changes in protein expression in the hippocampus of depressed mice . The compound’s action is closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the frequency of treatment can modulate the cognitive effects of repeated exposure to the compound
Properties
IUPAC Name |
(2S,6S)-2,6-dimethylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYHYMXNYOPAI-USPAICOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](N1)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718680 | |
Record name | (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162240-96-2 | |
Record name | (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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